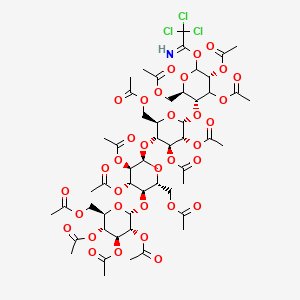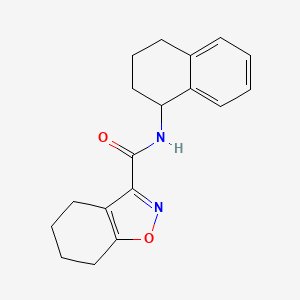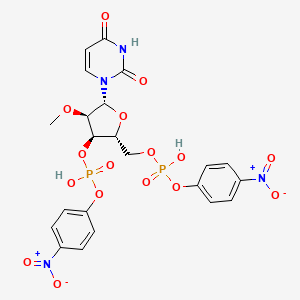
2'-O-Methyluridine 3',5'-Bis(4-nitrophenyl)phosphate Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester: is a chemical compound with the molecular formula C22H22N4O16P2 and a molecular weight of 660.375 g/mol . This compound is a derivative of uridine, a nucleoside that is a component of RNA. The presence of the 2’-O-methyl group and the bis(4-nitrophenyl)phosphate groups makes this compound unique and useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester typically involves the protection of the uridine molecule followed by the introduction of the 2’-O-methyl group. The bis(4-nitrophenyl)phosphate groups are then added through a phosphorylation reaction. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2’-O-Methyluridine and bis(4-nitrophenyl)phosphate.
Substitution: The nitrophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products Formed:
Hydrolysis: 2’-O-Methyluridine and bis(4-nitrophenyl)phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, this compound is used to study RNA modifications and interactions. It serves as a model compound for understanding the effects of methylation on RNA structure and function .
Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in quality control .
Mécanisme D'action
The mechanism of action of 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester involves its interaction with RNA molecules. The 2’-O-methyl group affects the hydrogen bonding and base pairing properties of RNA, leading to changes in RNA stability and function. The bis(4-nitrophenyl)phosphate groups can participate in phosphorylation reactions, influencing the activity of enzymes involved in RNA metabolism .
Comparaison Avec Des Composés Similaires
2’-O-Methyluridine: A simpler derivative without the bis(4-nitrophenyl)phosphate groups.
Uridine 3’,5’-Bis(4-nitrophenyl)phosphate: Lacks the 2’-O-methyl group.
2’-O-Methylcytidine 3’,5’-Bis(4-nitrophenyl)phosphate: Similar structure but with a cytidine base instead of uridine.
Uniqueness: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester is unique due to the combination of the 2’-O-methyl group and the bis(4-nitrophenyl)phosphate groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H22N4O16P2 |
|---|---|
Poids moléculaire |
660.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[hydroxy-(4-nitrophenoxy)phosphoryl]oxy-4-methoxyoxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C22H22N4O16P2/c1-37-20-19(42-44(35,36)41-16-8-4-14(5-9-16)26(31)32)17(39-21(20)24-11-10-18(27)23-22(24)28)12-38-43(33,34)40-15-6-2-13(3-7-15)25(29)30/h2-11,17,19-21H,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28)/t17-,19-,20-,21-/m1/s1 |
Clé InChI |
LZEUWZIKVMPXFM-CWJKEVGVSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)OC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


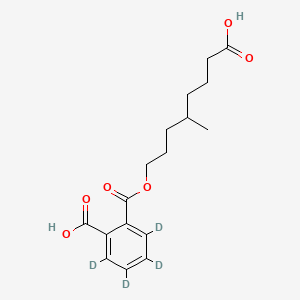
![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
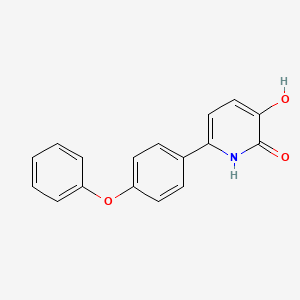
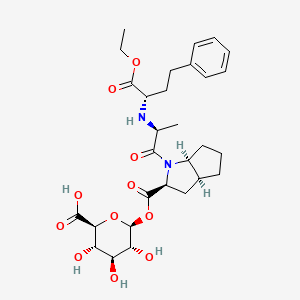
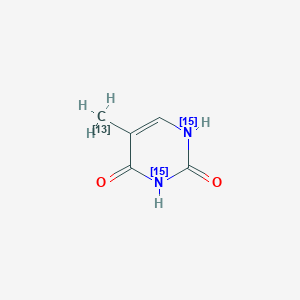
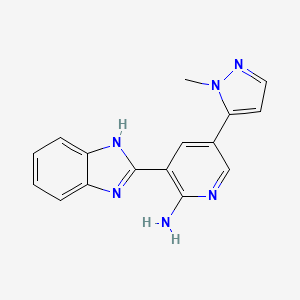
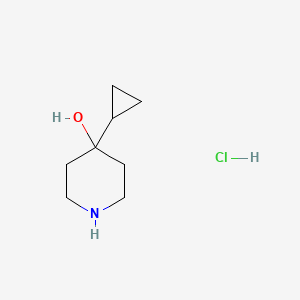
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
